molecular formula C23H21N3O6 B12075217 5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate

5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate

Cat. No.: B12075217
M. Wt: 435.4 g/mol
InChI Key: FRCSORXRCWKCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves the protection of the N4 and 3’-hydroxyl groups of 2’-deoxycytidine with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity of the product. Industrial production methods would likely involve similar steps but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

N4,3’-O-Dibenzoyl-2’-deoxycytidine can undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, methanol). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N4,3’-O-Dibenzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves its incorporation into nucleic acids during DNA synthesis. The benzoyl protecting groups prevent unwanted side reactions during synthesis, ensuring the integrity of the nucleic acid chain. Once incorporated, the protecting groups can be removed to yield the active nucleoside, which can then participate in various biochemical processes .

Comparison with Similar Compounds

N4,3’-O-Dibenzoyl-2’-deoxycytidine is unique due to its dual benzoyl protection, which provides stability and specificity in synthetic applications. Similar compounds include:

These similar compounds highlight the importance of specific protecting groups in nucleoside chemistry, with N4,3’-O-Dibenzoyl-2’-deoxycytidine offering a balance of stability and reactivity for various research applications.

Properties

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCSORXRCWKCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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